molecular formula C6H4Br2O2 B1296110 4,5-Dibromobenzene-1,2-diol CAS No. 2563-26-0

4,5-Dibromobenzene-1,2-diol

Cat. No.: B1296110
CAS No.: 2563-26-0
M. Wt: 267.9 g/mol
InChI Key: IOZHUUKIHMKXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dibromobenzene-1,2-diol: is an organic compound with the molecular formula C6H4Br2O2 and a molecular weight of 267.90 g/mol . It is a derivative of benzene, where two bromine atoms are substituted at the 4 and 5 positions, and two hydroxyl groups are substituted at the 1 and 2 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dibromobenzene-1,2-diol can be synthesized through the bromination of catechol (benzene-1,2-diol). The process involves the addition of bromine to catechol in the presence of a solvent like dichloromethane. The reaction is typically carried out at low temperatures to control the rate of bromination and to avoid over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromobenzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,5-Dibromobenzene-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dibromobenzene-1,2-diol involves its interaction with molecular targets through its hydroxyl and bromine groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 2,5-Dibromohydroquinone
  • 4,5-Dichlorobenzene-1,2-diol
  • 4,5-Diiodobenzene-1,2-diol

Comparison: 4,5-Dibromobenzene-1,2-diol is unique due to the presence of bromine atoms, which confer distinct chemical and physical properties compared to its chloro and iodo analogs. The bromine atoms make it more reactive in substitution reactions and provide different biological activities .

Properties

IUPAC Name

4,5-dibromobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZHUUKIHMKXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278972
Record name 4,5-Dibromobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2563-26-0
Record name 2563-26-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10858
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Dibromobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dibromobenzene-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dibromobenzene-1,2-diol
Reactant of Route 2
4,5-Dibromobenzene-1,2-diol
Reactant of Route 3
4,5-Dibromobenzene-1,2-diol
Reactant of Route 4
Reactant of Route 4
4,5-Dibromobenzene-1,2-diol
Reactant of Route 5
4,5-Dibromobenzene-1,2-diol
Reactant of Route 6
Reactant of Route 6
4,5-Dibromobenzene-1,2-diol
Customer
Q & A

Q1: What interesting structural features were observed in the crystal structure of the anionic complex formed with 4,5-dibromobenzene-1,2-diol?

A1: The research paper describes the synthesis and X-ray diffraction study of an anionic complex containing this compound. The study revealed that the silicon atom in the complex adopts a distorted octahedral coordination geometry. Interestingly, this octahedron is disordered due to the superposition of Δ and Λ optical isomers []. This suggests that the this compound ligand can accommodate different spatial arrangements around the central silicon atom. Additionally, the presence of various hydrogen bonding groups in the system, including the this compound itself, leads to the formation of hydrogen-bonded chains. The this compound molecule also participates in stacking interactions, highlighting its potential for intermolecular interactions [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.